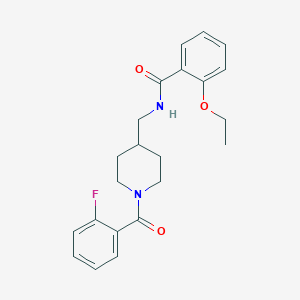

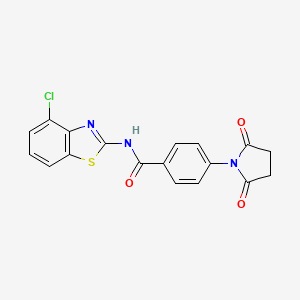

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide” is a chemical compound . It is related to a class of compounds that contain a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Molecular Structure Analysis

The molecular structure of this compound is C20H26N4O4 . The crystal structure is monoclinic, P 2 1 / a (no. 14), with dimensions a = 12.107 (3) Å, b = 7.8431 (19) Å, c = 21.794 (5) Å, β = 98.233 (5)°, V = 2048.1 (8) Å 3, Z = 4 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

DNA Minor Groove Binding

The synthetic dye Hoechst 33258 and its analogues are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives are utilized in plant cell biology for chromosome and nuclear staining, DNA content analysis, and chromosome analysis. Their uses extend to radioprotectors and topoisomerase inhibitors, showcasing their importance in drug design and DNA interaction studies U. Issar & R. Kakkar, 2013.

Nucleophilic Aromatic Substitution

The reaction of piperidine with nitrobenzene derivatives yields various piperidinobenzene products through nucleophilic aromatic substitution. This process, which does not undergo base or acid catalysis, highlights the role of piperidine derivatives in synthetic chemistry, offering insights into the reaction mechanisms and potential for generating novel compounds F. Pietra & D. Vitali, 1972.

Parabens in Aquatic Environments

The review on parabens, including ethyl paraben derivatives, discusses their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens persist in surface water and sediments due to continuous environmental introduction. This study underscores the environmental impact of synthetic compounds and the need for further research on their stability and toxicity Camille Haman et al., 2015.

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor ligands for treating neuropsychiatric disorders highlights the importance of arylpiperazine derivatives. These compounds, including 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide, play a crucial role in developing treatments for schizophrenia, Parkinson's disease, and anxiety. The review details the pharmacophore's critical areas for D2R affinity, offering a basis for developing novel therapeutics Radomír Jůza et al., 2022.

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands like this compound derivatives are pivotal in Alzheimer's disease research. These compounds enable in vivo measurement of amyloid in the brain, contributing to early disease detection and the evaluation of anti-amyloid therapies A. Nordberg, 2007.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxy-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-2-28-20-10-6-4-8-18(20)21(26)24-15-16-11-13-25(14-12-16)22(27)17-7-3-5-9-19(17)23/h3-10,16H,2,11-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRGOFOKMUCMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)

![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)

![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)

![tert-butyl 3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2813815.png)

![4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2813823.png)

![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2813825.png)